2-Bromo-5-fluoro-N-isobutylbenzamide
Overview
Description
2-Bromo-5-fluoro-N-isobutylbenzamide is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 . It is used as a building block in various synthesis reactions for drug discovery and development.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with bromo and fluoro substituents at the 2nd and 5th positions, respectively, and an isobutyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 314.4±32.0 °C and a predicted density of 1.370±0.06 g/cm3 . It has a pKa value of 13.77±0.46 (Predicted) .Scientific Research Applications
Radiotracer Development for Tumor Imaging
The compound's derivatives, specifically those radiolabeled with bromine, have been explored for their potential as sigma-2 receptor ligands. Sigma-2 receptors are upregulated in proliferating tumor cells, making them a target for tumor imaging. Research has focused on comparing the tumor uptake of these compounds with fluorothymidine, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).
Environmental Monitoring
A study developed a ratiometric fluorescent probe for detecting hydrazine, a hazardous material, in environmental water systems. The probe's design involves a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site, showcasing an application in environmental pollution monitoring (Zhu et al., 2019).
Synthesis of Complex Organic Structures
Research has demonstrated the utility of halogenated benzamides in synthesizing complex organic molecules. For example, electrochemical reduction and photocyclisation of halogenated benzamides have been used to create benzophenanthridone and nitidine, indicating their role in synthetic organic chemistry (Begley & Grimshaw, 1977).
Antimutagenic Activity Evaluation
Novel fluoroaryl-2,2′-bichalcophenes, synthesized from halogenated benzamides, have been evaluated for their antimutagenic activities using the Ames Salmonella/microsomal assay. These compounds, with their significant reduction in induced mutagenicity, offer insights into their potential therapeutic applications (Hussin et al., 2014).
Nanoparticle Fluorescence Emission
Halogenated benzamides have also found applications in the development of nanoparticles for fluorescence imaging. One study synthesized amphiphilic block copolymer from halogenated polyfluorenes, showing high fluorescence quantum yields and potential applications in biological imaging (Fischer et al., 2013).
Safety and Hazards
2-Bromo-5-fluoro-N-isobutylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Mode of Action
It’s known that the bromine and fluorine atoms attached to the benzene ring in the compound can display different reactivities, thus enabling selective substitution reactions .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3144±320 °C and a density of 1370±006 g/cm3 . The compound is typically stored at 2-8°C .
Action Environment
It’s known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHFKYPOGPADGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640749 | |
Record name | 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-17-6 | |
Record name | 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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